3-Bromo-4-(2,2,2-trifluoroethoxy)nitrobenzene
Overview
Description
3-Bromo-4-(2,2,2-trifluoroethoxy)nitrobenzene (3-Br-4-TFEN) is an organic compound that has been widely used in both scientific research and laboratory experiments. It is a highly reactive nitrobenzene derivative with a bromine atom at the 3-position and a trifluoroethoxy group at the 4-position. The compound is used as a reagent in organic synthesis, as an intermediate in the preparation of a variety of other compounds, and as a catalyst in various reactions. 3-Br-4-TFEN has also been used in the development of new drugs and in the study of the biochemical and physiological effects of various compounds.
Scientific Research Applications
Synthesis and Intermediates
3-Bromo-4-(2,2,2-trifluoroethoxy)nitrobenzene serves as an important intermediate in the synthesis of various compounds. For instance, it has been identified as a key intermediate in the preparation of dofetilide, a medication for treating arrhythmia, through the Williamson Reaction. This showcases its significance in pharmaceutical manufacturing processes, emphasizing the exploration of reaction conditions such as temperature, solvent, time, and proportions to optimize yield (Zhai Guang-xin, 2006).
Electrophilic Bromination
The compound also plays a role in the study of electrophilic bromination, demonstrating the activity of certain brominating agents. Research has shown that specific brominating reactions can produce pure 3-bromo-nitrotoluene, indicating the compound's utility in understanding electrophilic bromination mechanisms on nitrobenzene and its derivatives without the need for catalysts or harsh conditions (V. Sobolev et al., 2014).
Photoreaction Studies
The photoreaction of nitrobenzenes, including derivatives similar to 3-Bromo-4-(2,2,2-trifluoroethoxy)nitrobenzene, with hydrobromic acid has been studied for its efficiency in producing high yields of tribromoanilines. This research is significant for understanding the electron transfer processes and the influence of substituents on the quantum yield, offering insights into the reactivity of nitrobenzene derivatives under light irradiation (Brian P. McIntyre et al., 2004).
Polymer Solar Cells Enhancement
In the field of renewable energy, derivatives of 3-Bromo-4-(2,2,2-trifluoroethoxy)nitrobenzene have been utilized to improve the efficiency of polymer solar cells (PSCs). Studies have shown that the introduction of such compounds can significantly enhance power conversion efficiency by facilitating excitonic dissociation and reducing excitonic recombination, demonstrating the potential for these derivatives in developing more efficient solar energy conversion technologies (G. Fu et al., 2015).
Antiferromagnetic Exchange Interaction
Research into the antiferromagnetic exchange interaction among spins placed in specific configurations has also employed derivatives of 3-Bromo-4-(2,2,2-trifluoroethoxy)nitrobenzene. These studies contribute to the understanding of magnetic properties and interactions at the molecular level, which is crucial for the development of magnetic materials and quantum computing components (Junpei Fujita et al., 1996).
properties
IUPAC Name |
2-bromo-4-nitro-1-(2,2,2-trifluoroethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO3/c9-6-3-5(13(14)15)1-2-7(6)16-4-8(10,11)12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIHRGAJIPHNIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901236065 | |
Record name | 2-Bromo-4-nitro-1-(2,2,2-trifluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901236065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(2,2,2-trifluoroethoxy)nitrobenzene | |
CAS RN |
710351-85-2 | |
Record name | 2-Bromo-4-nitro-1-(2,2,2-trifluoroethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=710351-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-nitro-1-(2,2,2-trifluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901236065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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